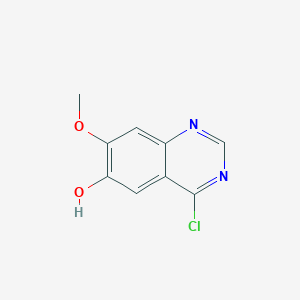

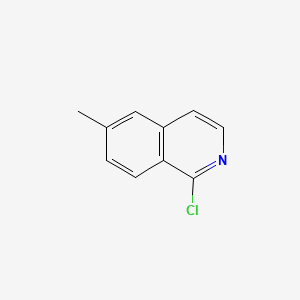

![molecular formula C6H5ClN4 B1592513 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine CAS No. 245095-96-9](/img/structure/B1592513.png)

5-Chloropyrazolo[1,5-a]pyrimidin-7-amine

Overview

Description

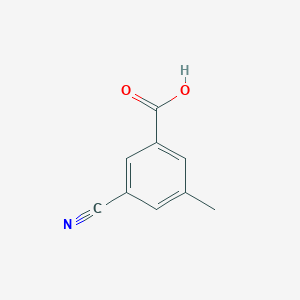

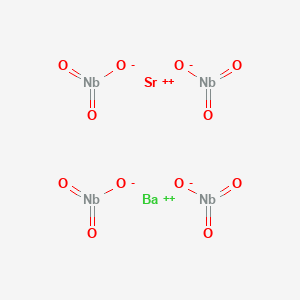

5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is an organic compound with the CAS Number: 245095-96-9 . It belongs to the class of organic compounds known as pyrazolo [1,5-a]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .

Molecular Structure Analysis

The molecular weight of this compound is 168.59 . The Inchi Code is 1S/C6H5ClN4/c7-4-3-5(8)11-6(10-4)1-2-9-11/h1-3H,8H2 . The structure of this compound includes a pyrazole ring fused to a pyrimidine ring .Physical And Chemical Properties Analysis

The compound is stored at a temperature of 28 C .Scientific Research Applications

Anti-Mycobacterial Activity

5-Chloropyrazolo[1,5-a]pyrimidin-7-amine and its analogues have been identified as potent inhibitors of mycobacterial ATP synthase, showing promise for the treatment of Mycobacterium tuberculosis. Notably, certain analogues exhibited effective in vitro growth inhibition of M. tuberculosis, low hERG liability, and good stability in mouse/human liver microsomes, indicating their potential as effective inhibitors (Sutherland et al., 2022).

Synthesis and Structure Optimization

Extensive research has been conducted on the synthesis and regioselective transformation of this compound derivatives. Studies include exploring the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides and the effects of various substituents on their properties (Drev et al., 2014).

Biological Activity in Medicine

The compound has shown significant biological activities in medicine, with derivatives being synthesized for potential use as antiherpetic compounds. This includes the development of novel synthesis methodologies tailored to rapidly produce analogs for further exploration of their medical potential (Johns et al., 2003).

Anticancer Potential

In recent years, derivatives of this compound have attracted attention for their potential anticancer properties. Studies have focused on the synthesis and functionalization of these compounds, highlighting their potential in the rational design of new drugs bearing the pyrazolo[1,5-a]pyrimidine core (Arias-Gómez et al., 2021).

Synthesis Methods for Drug Development

Research has also focused on the scalable process design for inhibitors containing this compound as a key unit. This includes efficient methods for regioselective construction, cost-effective formation, and cost-saving approaches in various synthetic reactions, contributing significantly to pharmaceutical process development (Yamagami et al., 2019).

Anti-Inflammatory Applications

Furthermore, novel 2,5-diarylpyrazolo[1,5-a]pyrimidin-7-amines, designed as COX-2 inhibitors, have been synthesized and demonstrated potent anti-inflammatory effects. These studies provide insights into the correlation between molecular structure and anti-inflammatory efficacy (Aggarwal et al., 2015).

Safety and Hazards

The safety data sheet for 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Mechanism of Action

Target of Action

The primary target of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is the Cyclin-dependent kinase 2 (CDK2) in humans . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell division and proliferation .

Mode of Action

The exact mode of action of This compound It is known to interact with its target, cdk2 . This interaction may lead to changes in the cell cycle, potentially inhibiting cell division and proliferation .

Biochemical Pathways

The biochemical pathways affected by This compound Given its target, it is likely involved in the regulation of the cell cycle . The downstream effects of this could include a decrease in cell proliferation.

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, which is crucial for its efficacy .

Result of Action

The molecular and cellular effects of This compound Given its interaction with CDK2, it may lead to changes in cell cycle regulation, potentially resulting in decreased cell proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . For instance, storage conditions such as temperature, light, and moisture can affect the stability of the compound . .

properties

IUPAC Name |

5-chloropyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-3-5(8)11-6(10-4)1-2-9-11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGHMVDZIWJNFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=C(C=C(N2N=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630869 | |

| Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

245095-96-9 | |

| Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592438.png)